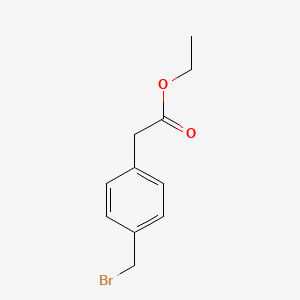
3-(チオフェン-2-イル)キノキサリン-5-カルボン酸
説明
3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid is a heterocyclic aromatic organic compound that features a quinoxaline core substituted with a thiophene group at the 3-position and a carboxylic acid group at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and 1,2-diaminobenzene.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a dehydrating agent, such as polyphosphoric acid, to form the quinoxaline core.
Oxidation: The resulting quinoxaline derivative is then oxidized to introduce the carboxylic acid group at the 5-position.
Industrial Production Methods: Industrial production of 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Quinoxaline-5-carboxylic acid derivatives, quinoxaline-5,6-dicarboxylic acid.
Reduction Products: Quinoxaline-5-ol, quinoxaline-5-amine.
Substitution Products: Halogenated quinoxalines, alkylated quinoxalines, amino-substituted quinoxalines.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders. Industry: It is utilized in the development of new materials and chemical sensors due to its unique electronic properties.
作用機序
Target of Action
It’s known that thiophene-based analogs have been studied as potential biologically active compounds .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It’s known that thiophene derivatives can influence various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Given the known pharmacological properties of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .
類似化合物との比較
Quinoxaline-2-carboxylic acid: Lacks the thiophene group, resulting in different biological activity.
Thiophene-2-carboxylic acid: Does not contain the quinoxaline core, leading to distinct chemical properties.
Quinoxaline-5-carboxylic acid: Similar structure but without the thiophene substitution.
Uniqueness: The presence of the thiophene group in 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid imparts unique electronic and steric properties, making it more effective in certain biological and chemical applications compared to its analogs.
This comprehensive overview highlights the significance of 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
特性
IUPAC Name |
3-thiophen-2-ylquinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)8-3-1-4-9-12(8)15-10(7-14-9)11-5-2-6-18-11/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNJVTZFMCXUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC(=N2)C3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587647 | |
| Record name | 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-54-8 | |
| Record name | 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1628429.png)












![N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine](/img/structure/B1628452.png)
